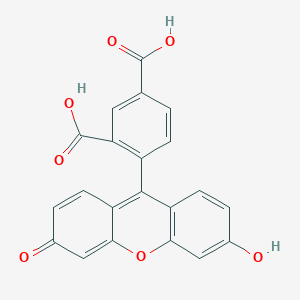

4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid

カタログ番号 B2636542

CAS番号:

500533-95-9

分子量: 376.32

InChIキー: VPMWLNJETPKSSC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C21H12O7, and it has a molecular weight of 376.32.

Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” consists of a xanthen-9-yl group attached to a benzene-1,3-dicarboxylic acid group . It contains a total of 51 bonds, including 35 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 4 six-membered rings and 2 ten-membered rings .科学的研究の応用

- Hydroxyphenyl Fluorescein (HPF) : Derived from this compound, HPF is a fluorescent probe used to detect reactive oxygen species (ROS) in biological systems. It fluoresces upon oxidation, making it valuable for studying oxidative stress and cellular damage .

- Rhodamine 123 : Another derivative, Rhodamine 123, serves as a mitochondrial-specific fluorescent dye. It localizes to mitochondria, aiding in visualizing mitochondrial function and membrane potential .

- Researchers have explored this compound as a photoremovable protecting group. By attaching it to biomolecules, such as peptides or nucleotides, and then selectively removing it using light, they can control chemical reactions in a spatially and temporally precise manner .

- Aminophenyl Fluorescein (APF) : APF, derived from this compound, is used in fluorescence assays to detect peroxynitrite, a reactive nitrogen species. It provides insights into oxidative stress and inflammation .

- FLUO 3/AM : FLUO 3/AM is a membrane-permeable calcium indicator. It remains non-fluorescent until hydrolyzed by cellular esterases, allowing real-time monitoring of intracellular calcium levels .

Fluorescent Probes and Imaging Agents

Photoremovable Protecting Group

Fluorescence-Based Assays

特性

IUPAC Name |

4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWLNJETPKSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |

Synthesis routes and methods

Procedure details

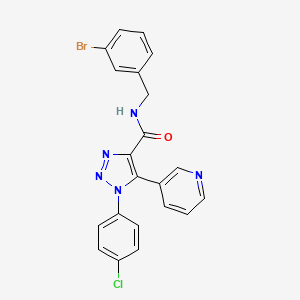

To a mixture of 4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine (0.02 g, 0.03 mmol) and triethylamine (0.02 ml, 0.15 mmol) in DCM (1 ml) was added 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid 2,5-dioxo-pyrrolidin-1-yl ester (0.016 g, 0.03 mmol). The mixture was stirred at room temperature for 1 hour, then concentrated in vacuo. The mixture was purified by column chromatography using ethyl acetate and hexanes as eluent to give N-4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzyl)-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid as a yellow solid (0.0126 g, 40%).

Name

4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine

Quantity

0.02 g

Type

reactant

Reaction Step One

Quantity

0.016 g

Type

reactant

Reaction Step Two

Yield

40%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)

![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)

![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)